molecular formula C17H15N3O B2890517 6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline CAS No. 2416233-90-2

6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline

Cat. No.: B2890517
CAS No.: 2416233-90-2
M. Wt: 277.327
InChI Key: PPKHNDQPFAPEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline is a chemical compound with a complex structure that includes a quinoline core and a pyrimidine ring substituted with a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrimidine ring and the cyclopropylmethoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with altered functional groups.

Scientific Research Applications

6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline include other quinoline derivatives and pyrimidine-substituted molecules. Examples include:

  • 6-[6-(Methoxy)pyrimidin-4-yl]quinoline
  • 6-[6-(Ethoxy)pyrimidin-4-yl]quinoline

Uniqueness

What sets this compound apart is the presence of the cyclopropylmethoxy group, which imparts unique chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

6-[6-(cyclopropylmethoxy)pyrimidin-4-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-2-13-8-14(5-6-15(13)18-7-1)16-9-17(20-11-19-16)21-10-12-3-4-12/h1-2,5-9,11-12H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKHNDQPFAPEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=NC(=C2)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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